REACTION_CXSMILES
|
[NH2:1][CH2:2][CH2:3][CH2:4][OH:5].[C:6](Cl)(=[O:9])[CH:7]=[CH2:8]>C(#N)C>[OH:5][CH2:4][CH2:3][CH2:2][NH:1][C:6](=[O:9])[CH:7]=[CH2:8]
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
NCCCO
|
Name
|
|
Quantity
|
0.2 mol
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a 250 mL, four-neck round bottom flask equipped with a mechanical stirrer
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled below 0° C. with an ice/water bath
|
Type
|
CUSTOM
|
Details
|
was kept below 0° C
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
CUSTOM
|
Details
|
the reaction solution separated into two liquid phases
|
Type
|
ADDITION
|
Details
|
100 mL of deionized water was added to the top layer acetonitrile solution phase
|
Type
|
CUSTOM
|
Details
|
After removing all acetonitrile
|
Type
|
DISTILLATION
|
Details
|
by vacuum distillation
|
Type
|
CUSTOM
|
Details
|
A total of 76 grams of eluate was collected
|
Type
|
CUSTOM
|
Details
|
at 25° C.
|
Type
|
CUSTOM
|
Details
|
at 25° C.
|
Type
|
CUSTOM
|
Details
|
at 25° C
|
Type
|
CUSTOM
|
Details
|
HPAA in the salt phase can be recovered by acetone extraction since HPAA
|
Name
|
|
Type
|
|
Smiles
|
OCCCNC(C=C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |